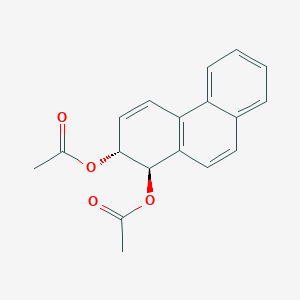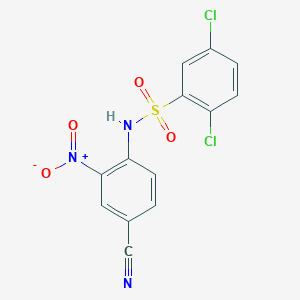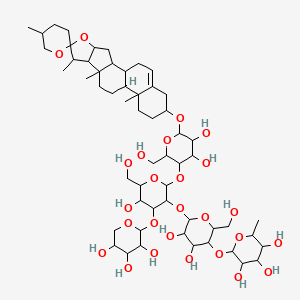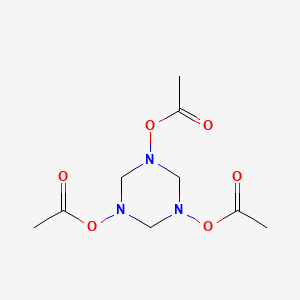
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- is an organic compound derived from phenanthrene It is characterized by the presence of two acetate groups attached to the dihydrodiol form of phenanthrene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- typically involves the dihydroxylation of phenanthrene followed by acetylation. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The resulting dihydrodiol is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the diacetate derivative.
Industrial Production Methods
While specific industrial production methods for 1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the diacetate back to the dihydrodiol form.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic conditions.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: 1,2-Dihydro-1,2-phenanthrenediol.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze its conversion to active metabolites. These metabolites can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihydro-1,2-phenanthrenediol: The non-acetylated form of the compound.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
1,2-Dihydroxyphenanthrene: A related compound with hydroxyl groups instead of acetate groups.
Uniqueness
1,2-Dihydro-1,2-phenanthrenediol diacetate, trans- is unique due to the presence of acetate groups, which can influence its reactivity and solubility. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
60890-34-8 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
[(1R,2R)-1-acetyloxy-1,2-dihydrophenanthren-2-yl] acetate |
InChI |
InChI=1S/C18H16O4/c1-11(19)21-17-10-9-15-14-6-4-3-5-13(14)7-8-16(15)18(17)22-12(2)20/h3-10,17-18H,1-2H3/t17-,18-/m1/s1 |
Clé InChI |
IYTWERZMHCXJJZ-QZTJIDSGSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C=CC2=C([C@H]1OC(=O)C)C=CC3=CC=CC=C32 |
SMILES canonique |
CC(=O)OC1C=CC2=C(C1OC(=O)C)C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(2-Aminophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14598354.png)


![1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14598367.png)

![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)

![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14598384.png)

![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylthio)propyl]-](/img/structure/B14598389.png)



